Isopropyl 4-bromo-3-oxobutanoate
Description
Chemical Significance of β-Ketoesters in Organic Synthesis
β-Ketoesters are organic compounds possessing two functional groups: a ketone and an ester, with the ketone located at the beta position relative to the ester group. fiveable.meucla.edu This unique arrangement of functional groups makes them exceptionally useful in organic synthesis. fiveable.mefiveable.me Their importance stems from the acidity of the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups), which allows for the ready formation of enolates when treated with a base. fiveable.me These enolates are potent nucleophiles, participating in a wide array of carbon-carbon bond-forming reactions. fiveable.me
Key reactions involving β-ketoesters include:
Alkylation and Acylation: The enolate can be alkylated or acylated to introduce new carbon chains. aklectures.com
Claisen Condensation: This classic reaction involves the condensation of two ester molecules to form a β-ketoester, a fundamental method for their synthesis. fiveable.melibretexts.org
Heterocyclic Synthesis: β-Ketoesters are precursors for the synthesis of various heterocyclic compounds, such as quinoline (B57606) derivatives. acs.org
Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding a ketone, which is a valuable synthetic transformation. aklectures.com
The versatility of β-ketoesters has led to their extensive use as key intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netgoogle.com
Strategic Importance of Halogenated β-Ketoesters as Synthetic Intermediates
The introduction of a halogen atom at the α-position of a β-ketoester, creating an α-halo-β-ketoester, further enhances its synthetic utility. The inductive effect of the carbonyl group increases the polarity of the carbon-halogen bond, making the α-carbon more electrophilic and susceptible to nucleophilic attack. nih.gov This heightened reactivity opens up new avenues for chemical transformations that are not readily achievable with their non-halogenated counterparts.
The halogen atom can act as a good leaving group in nucleophilic substitution reactions. Furthermore, the presence of the halogen influences the reactivity of the molecule in various cyclization and addition reactions. nih.gov For instance, α-haloketones, a related class of compounds, are known to react with a variety of nucleophiles to form five- and six-membered heterocyclic rings. nih.gov The synthesis of these halogenated compounds can be achieved through various methods, including the use of N-halosuccinimides. tandfonline.com The development of asymmetric halogenation methods has also allowed for the stereoselective synthesis of chiral halogenated compounds, which are valuable intermediates. researchgate.netacs.org
Overview of Isopropyl 4-bromo-3-oxobutanoate within this Chemical Class
This compound is a specific example of an α-halo-β-ketoester. Its structure incorporates an isopropyl ester group and a bromine atom at the α-position to the ketone. This combination of features makes it a valuable reagent in organic synthesis.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 134969-44-1 guidechem.comchemicalbook.com |
| Molecular Formula | C7H11BrO3 guidechem.comchemicalbook.com |
| Molecular Weight | 223.06 g/mol guidechem.comchemicalbook.com |
This compound serves as a versatile intermediate, with the bromine atom providing a reactive site for nucleophilic attack, and the β-ketoester functionality allowing for a range of subsequent transformations. Its utility is exemplified in its potential use in the synthesis of more complex molecules through reactions that exploit the reactivity of both the halogenated site and the keto-ester moiety.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11BrO3 |
|---|---|
Molecular Weight |
223.06 g/mol |
IUPAC Name |
propan-2-yl 4-bromo-3-oxobutanoate |
InChI |
InChI=1S/C7H11BrO3/c1-5(2)11-7(10)3-6(9)4-8/h5H,3-4H2,1-2H3 |
InChI Key |
BBSVZBRQVFPVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CBr |
Origin of Product |
United States |
Advanced Synthetic Strategies and Derivatization Routes for Isopropyl 4 Bromo 3 Oxobutanoate
Established Synthetic Methodologies for Related 4-Halo-3-oxobutanoates
The synthesis of 4-halo-3-oxobutanoates, the chemical class to which isopropyl 4-bromo-3-oxobutanoate belongs, is well-established in organic chemistry. A primary route to these compounds involves the α-halogenation of the corresponding β-keto ester. The methylene (B1212753) group situated between the two carbonyl functionalities exhibits enhanced acidity, facilitating deprotonation and subsequent reaction with an electrophilic halogen source.
A particularly effective method for the α-monobromination of 1,3-dicarbonyl compounds, including β-keto esters, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). asianpubs.org This approach is lauded for its mild reaction conditions, short reaction times, high yields, and simple work-up procedures. asianpubs.org The reaction proceeds efficiently at room temperature in a solvent such as dichloromethane (B109758). asianpubs.org This method has been successfully applied to a variety of both cyclic and acyclic 1,3-dicarbonyl compounds, consistently producing the desired α-monobrominated products in good to excellent yields. asianpubs.org The use of approximately 1.1 equivalents of NBS is crucial to prevent the formation of dibrominated byproducts. asianpubs.org
Table 1: α-Monobromination of various 1,3-dicarbonyl compounds using NBS and p-TsOH asianpubs.org
| Entry | Substrate | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate (B1235776) | 15 | 95 |
| 2 | Methyl acetoacetate | 15 | 94 |
| 3 | Acetylacetone | 10 | 96 |
| 4 | Ethyl benzoylacetate | 20 | 92 |
| 5 | Methyl benzoylacetate | 20 | 90 |
| 6 | 1,3-Cyclohexanedione | 10 | 98 |
Direct Synthesis Approaches for this compound and Analogues
The direct synthesis of this compound logically follows from the general methodologies established for related 4-halo-3-oxobutanoates. The key starting material for this synthesis is isopropyl acetoacetate. This precursor can be synthesized through the transesterification of a more common β-keto ester, such as ethyl acetoacetate, with isopropanol. This reaction is typically catalyzed by either an acid or a base.
Once isopropyl acetoacetate is obtained, its direct bromination can be achieved using the aforementioned NBS/p-TsOH catalytic system. asianpubs.org This reaction is expected to proceed under mild conditions, mirroring the high efficiency and selectivity observed with other β-keto esters like the ethyl and methyl analogues. The reaction would involve the treatment of isopropyl acetoacetate with approximately 1.1 equivalents of NBS and a catalytic amount (around 0.2 equivalents) of p-TsOH in dichloromethane at room temperature to yield the target compound, this compound.
Advanced Protective Group Strategies for this compound Enol Forms
Like other β-dicarbonyl compounds, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental concept where the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. libretexts.org The enol form of β-keto esters can be stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. doubtnut.com While the keto form generally predominates, the enol is a reactive intermediate that can be exploited in various synthetic transformations. Protecting the enol form allows for selective reactions at other parts of the molecule or can be a key step in a more complex synthetic sequence.
Enol Acetate (B1210297) Protection and Subsequent Phosphonium (B103445) Salt Formation
A common and effective strategy to protect the enol form of a β-keto ester is through the formation of an enol acetate. This transformation can be accomplished by treating the β-keto ester with acetic anhydride, often in the presence of a catalyst. Another method involves the use of isopropenyl acetate with an acid catalyst like TsOH. reddit.comresearchgate.net This protection effectively "traps" the enol form, rendering it stable and allowing for further manipulation.
Of particular synthetic interest is the conversion of these enol acetates into phosphonium salts. Research has demonstrated that 2-oxocycloalkyltriphenylphosphonium salts can be synthesized in a single step via the anodic oxidation of triphenylphosphine (B44618) in the presence of an enol acetate. This electrochemical method provides a direct route to these valuable synthetic intermediates, which are precursors to phosphoranes used in Wittig-type reactions. berkeley.edumnstate.eduudel.eduumass.edu The electrolysis is typically carried out in an undivided cell under an inert atmosphere. This transformation highlights a sophisticated derivatization route starting from a protected enol form of a β-keto ester. While this specific method was demonstrated on cyclic systems, the principles can be extended to acyclic enol acetates derived from compounds like this compound.
Chemical Transformations and Reaction Mechanisms of Isopropyl 4 Bromo 3 Oxobutanoate
Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon
The presence of a bromine atom alpha to a ketone makes the methylene (B1212753) carbon (C4) highly electrophilic and an excellent substrate for SN2 reactions. This reactivity is central to the construction of more complex molecular architectures.
Synthesis of 4-Cyano-3-oxobutanoate Derivatives
A straightforward and efficient transformation of isopropyl 4-bromo-3-oxobutanoate is its reaction with cyanide salts to yield isopropyl 4-cyano-3-oxobutanoate. This reaction proceeds via a classic nucleophilic substitution mechanism, where the cyanide ion displaces the bromide ion.
The reaction is typically carried out in a polar solvent, such as methanol (B129727), to facilitate the dissolution of the cyanide salt. For instance, reacting this compound with sodium cyanide in methanol provides the corresponding cyano derivative in good yield. The process involves dissolving the bromoester in the solvent, cooling the solution, and then adding a solution of the cyanide salt. After the addition, the mixture is gradually warmed to room temperature to ensure the reaction goes to completion.
Table 1: Synthesis of Isopropyl 4-cyano-3-oxobutanoate
| Starting Material | Reagent | Solvent | Yield |
|---|---|---|---|
| This compound | Sodium Cyanide | Methanol | 72% |
This table presents typical reaction outcomes for the cyanation reaction.
Direct Amination with Anilines
While direct literature on the simple amination of this compound with anilines is sparse, its reactivity as an α-haloketone is well-established in related syntheses. A classic example showcasing this reactivity is the Hantzsch thiazole (B1198619) synthesis. In this reaction, an α-haloketone condenses with a thioamide, such as thiourea (B124793), which contains a nucleophilic amino group.
The mechanism involves the initial nucleophilic attack of the sulfur atom of thiourea on the bromine-bearing carbon of the butanoate, displacing the bromide. This is followed by an intramolecular cyclization where the nitrogen atom attacks the ketone carbonyl. Subsequent dehydration leads to the formation of a substituted aminothiazole ring. This reaction highlights the capability of the substrate to react with amine-like nucleophiles to form heterocyclic systems, a common strategy in medicinal chemistry. nih.govorganic-chemistry.orgmdpi.com
Reactions with Triphenylphosphine (B44618)
The electrophilic C4 carbon of this compound readily reacts with nucleophiles like triphenylphosphine. This reaction is the first step in the widely used Wittig reaction sequence.
The process begins with the formation of a phosphonium (B103445) salt, where the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the C4 carbon, displacing the bromide ion in an SN2 fashion. youtube.comresearchgate.net This results in the formation of (3-isopropoxy-3-oxopropan-2-one-1-yl)triphenylphosphonium bromide.
This phosphonium salt is a stable crystalline solid that can be isolated. researchgate.net For the subsequent Wittig reaction, the salt is treated with a strong base (e.g., n-butyllithium, sodium hydride) to deprotonate the carbon alpha to both the phosphonium center and the ketone, generating a highly nucleophilic phosphorus ylide. This ylide can then react with aldehydes or ketones to form alkenes, with the concomitant formation of triphenylphosphine oxide as a byproduct. researchgate.net This two-step sequence provides a powerful method for carbon-carbon double bond formation.
Reductive Transformations of the Carbonyl Moiety
The ketone functionality in this compound is a prime target for reduction, which can be achieved with high stereoselectivity to produce chiral hydroxybutanoates. These chiral products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Asymmetric Reduction to Chiral 4-Bromo-3-hydroxybutanoates
The asymmetric reduction of β-keto esters is a well-developed field, with biocatalysis being a particularly effective strategy. While specific data for this compound is not abundant, extensive research on the closely related ethyl 4-chloro-3-oxobutanoate provides a clear precedent and analogous methodology.
Microorganisms and isolated enzymes are capable of reducing the ketone with high enantioselectivity. For example, recombinant E. coli strains expressing specific NADPH-dependent aldehyde reductases have been used to reduce ethyl 4-chloro-3-oxobutanoate to (R)-ethyl 4-chloro-3-hydroxybutanoate with high yield and excellent optical purity (99% ee). youtube.com In such systems, a second enzyme, like glucose dehydrogenase, is often co-expressed to regenerate the necessary NADPH cofactor. youtube.com
Similarly, various yeasts and fungi, such as Candida magnoliae, contain ketoreductases that can catalyze this transformation, often yielding the (S)-enantiomer. researchgate.net Genetic engineering of common baker's yeast (Saccharomyces cerevisiae) has also been employed to enhance the stereoselectivity of these reductions by overexpressing or deleting specific reductase enzymes. mdpi.comresearchgate.net These biocatalytic methods offer a green and efficient route to chiral halo-hydroxybutanoates.
Table 2: Biocatalytic Asymmetric Reduction of Analogous 4-Halo-3-oxobutanoates
| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield |
|---|---|---|---|---|
| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (aldehyde reductase) | (R) | 99% | 90.5% |
| Ethyl 4-chloro-3-oxobutanoate | Candida magnoliae (ketoreductase) | (S) | 51% | - |
This table showcases results for the asymmetric reduction of a closely related substrate, indicating the potential for similar transformations of this compound. Data from references youtube.comresearchgate.net.
Mechanistic Aspects of Stereoselective Hydride Delivery in Reductions
The stereochemical outcome of the reduction of the β-carbonyl group is dictated by the precise facial delivery of the hydride nucleophile to the ketone. In enzymatic reductions, this is controlled by the three-dimensional structure of the enzyme's active site. According to Prelog's rule, the enzyme positions the substrate in a specific orientation relative to the nicotinamide (B372718) cofactor (NADH or NADPH), leading to hydride transfer to either the Re or Si face of the carbonyl, thus producing a specific enantiomer. The conserved catalytic triad (B1167595) (typically Ser-Tyr-Lys) within the short-chain dehydrogenase/reductase (SDR) family plays a crucial role in binding the substrate and facilitating the proton transfer needed after hydride delivery. nih.gov
In non-enzymatic reductions, stereoselectivity can be induced by chiral reagents or by intramolecular directing effects. For β-hydroxy ketones, chelation-controlled reductions are common. For instance, in the Narasaka-Prasad reduction, a boron chelating agent like dibutylboron triflate coordinates to both the β-hydroxyl group (if present) and the ketone oxygen. This forms a rigid six-membered ring intermediate, which then directs the external hydride reagent (e.g., sodium borohydride) to attack from the less sterically hindered face, leading to a high diastereoselectivity for the syn-diol product. researchgate.net While the substrate is a β-keto ester rather than a β-hydroxy ketone, similar chelation principles can apply when using Lewis acidic hydride reagents, where the ester carbonyl and the ketone can coordinate to the metal, influencing the trajectory of hydride attack.
Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Michael)
The presence of both an enolizable ketone and a reactive carbon-bromine bond makes this compound and its analogues prime candidates for a variety of carbon-carbon bond-forming reactions. These reactions are fundamental in the construction of more complex molecular skeletons.
Reformatsky Reaction
A classic application of α-halo esters is the Reformatsky reaction, which forms a new carbon-carbon bond with a carbonyl compound, yielding a β-hydroxy ester. wikipedia.org In this reaction, metallic zinc inserts into the carbon-bromine bond of the α-bromo-β-keto ester, creating an organozinc reagent known as a Reformatsky enolate. This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which allows it to selectively add to aldehydes and ketones without self-condensation or reaction with the ester functionality. wikipedia.org The reaction proceeds through a six-membered chair-like transition state, and subsequent acidic workup provides the β-hydroxy ester. wikipedia.org
While specific examples with this compound are not extensively documented, the general mechanism is well-established for analogous α-bromo esters.
Aldol and Knoevenagel-Type Condensations
The active methylene group flanked by the ketone and ester functionalities in this compound is acidic and can be deprotonated to form an enolate, which can then participate in Aldol-type reactions. A related transformation, the Knoevenagel condensation, has been demonstrated with the analogous ethyl 4-chloro-3-oxobutanoate and various aromatic aldehydes. scielo.brresearchgate.net This reaction, catalyzed by morpholine (B109124) and acetic acid in an ionic liquid, yields ethyl 2-chloroacetyl-3-arylpropenoates. scielo.brresearchgate.net The use of an ionic liquid provides a greener alternative to traditional solvents like benzene (B151609) or toluene. scielo.brscielo.br
The reaction conditions and yields for the Knoevenagel condensation of ethyl 4-chloro-3-oxobutanoate with various aromatic aldehydes are summarized in the table below.
| Aromatic Aldehyde | Product | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| 4-Chlorobenzaldehyde | Ethyl 2-chloroacetyl-3-(4-chlorophenyl)propenoate | 84 | 0.5 | scielo.br |
| 4-Methoxybenzaldehyde | Ethyl 2-chloroacetyl-3-(4-methoxyphenyl)propenoate | 75 | 1 | scielo.br |
| Benzaldehyde | Ethyl 2-chloroacetyl-3-phenylpropenoate | 65 | 1.5 | scielo.br |
| 2-Furaldehyde | Ethyl 2-chloroacetyl-3-(2-furyl)propenoate | 53 | 2 | scielo.br |
Michael Addition
Other Functional Group Interconversions
Beyond carbon-carbon bond formation, the functional groups of this compound can be interconverted to access a variety of other molecular structures, particularly heterocyclic systems.
Synthesis of Thiazoles
A significant application of α-bromo-β-keto esters is in the synthesis of thiazole derivatives through the Hantzsch thiazole synthesis. This reaction involves the condensation of the α-bromo-β-keto ester with a thiourea or thioamide. The reaction proceeds by initial formation of an intermediate by reaction of the thiourea with the α-bromo ketone, followed by cyclization and dehydration to afford the thiazole ring.
A one-pot synthesis of 2-aminothiazole-5-carboxylates has been developed using β-keto esters, thioureas, and tribromoisocyanuric acid (TBCA). thieme-connect.com In this procedure, the β-keto ester is first brominated in situ by TBCA, followed by the addition of the thiourea to effect the cyclization. This method provides moderate to good yields of the desired thiazoles. thieme-connect.com
The scope of this reaction is demonstrated with various substituted thioureas and ethyl acetoacetate (B1235776), a close analogue of the title compound.
| Thiourea | Product | Yield (%) | Reference |
|---|---|---|---|
| N-Phenylthiourea | Ethyl 4-methyl-2-(phenylamino)thiazole-5-carboxylate | 73 | thieme-connect.com |
| N-Methylthiourea | Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate | 58 | thieme-connect.com |
| N-Allylthiourea | Ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate | 65 | thieme-connect.com |
| N-(3-Fluorophenyl)thiourea | Ethyl 2-[(3-fluorophenyl)amino]-4-methylthiazole-5-carboxylate | 60 | thieme-connect.com |
This reaction highlights the utility of α-bromo-β-keto esters as precursors to complex heterocyclic systems with potential biological activity. tubitak.gov.trresearchgate.net
Enantioselective Biocatalytic Applications of Isopropyl 4 Bromo 3 Oxobutanoate
Substrate Specificity and Reactivity in Enzymatic Reduction Systems
The amenability of isopropyl 4-bromo-3-oxobutanoate to enzymatic reduction is critically dependent on the substrate specificity of the chosen biocatalyst. Several classes of reductases have shown promise in converting β-keto esters, with varying degrees of efficiency and stereoselectivity.
Phenylacetaldehyde Reductase (PAR) Catalysis
Phenylacetaldehyde reductase (PAR) from Rhodococcus sp. ST-10 is a notable enzyme for the production of chiral alcohols due to its broad substrate range and high stereoselectivity. nih.gov This NADH-dependent enzyme has been the subject of mutational engineering to enhance its performance, particularly its stability and activity in the presence of co-solvents like 2-propanol, which can also serve as a hydrogen donor for cofactor regeneration. rsc.org
While direct studies on the reduction of this compound by PAR are not extensively documented, research on analogous substrates provides strong evidence of its potential. For instance, engineered mutants of PAR have demonstrated near-complete conversion of ethyl 4-chloro-3-oxobutanoate (ECOB), a structurally similar halo-substituted β-keto ester. nih.gov A mutant integrating two advantageous amino acid substitutions achieved significant conversion of high concentrations of ECOB (1.9 mmol/ml). nih.gov Further engineering efforts on a PAR mutant, designated Sar268, led to the development of a plasmid (pHAR1) that conferred E. coli cells with the ability to convert ethyl 4-chloro-3-oxobutanoate with very high optical purity. nih.gov These findings strongly suggest that PAR and its engineered variants are promising candidates for the stereoselective reduction of this compound.
Alkyl 4-Halo-3-oxobutyrate Reductases (KER) from Microbial Sources
A class of enzymes specifically adapted for the reduction of 4-halo-3-oxobutyrates, known as alkyl 4-halo-3-oxobutyrate reductases (KERs), have been identified from various microbial sources. These enzymes are particularly well-suited for the biotransformation of substrates like this compound.
One of the most pertinent examples is a novel β-keto ester reductase (KER) isolated from Penicillium citrinum IFO4631. This enzyme exhibits a clear preference for alkyl 4-halo-3-oxobutyrates. nih.gov Crucially, this NADPH-dependent aldo-keto reductase (classified as AKR3E1) stereospecifically reduces the keto group of methyl 4-bromo-3-oxobutanoate to yield methyl (S)-4-bromo-3-hydroxybutyrate with an excellent enantiomeric excess of 97.9%. nih.gov The enzyme's strict dependence on NADPH and its inability to utilize NADH highlights a key aspect of stereochemical control. nih.gov
Furthermore, multiple enzymes capable of reducing ethyl 4-chloro-3-oxobutanoate (COBE) have been discovered in Candida magnoliae. One such NADPH-dependent enzyme was found to produce the corresponding (S)-alcohol with a 51% enantiomeric excess. nih.gov The existence of multiple reductases with varying stereoselectivities within a single organism underscores the importance of selecting or engineering a specific enzyme to achieve the desired enantiomer of isopropyl 4-bromo-3-hydroxybutanoate. nih.gov
Stereochemical Control and Enantiomeric Excess (e.e.) in Bioreductions
Achieving high enantiomeric excess (e.e.) is the primary goal in the asymmetric reduction of this compound. The stereochemical outcome of the reaction is governed by the inherent properties of the enzyme and the reaction conditions, including the choice of cofactor.
Influence of Cofactor Systems on Stereoselectivity (e.g., NADH vs. NADPH)
The nicotinamide (B372718) cofactors, NADH (nicotinamide adenine (B156593) dinucleotide, reduced form) and NADPH (nicotinamide adenine dinucleotide phosphate, reduced form), are essential for the activity of oxidoreductases. The specific requirement of an enzyme for either NADH or NADPH can significantly influence the stereoselectivity of the reduction.
As previously noted, the β-keto ester reductase from Penicillium citrinum is strictly NADPH-dependent and exhibits no activity with NADH. nih.gov This absolute cofactor specificity is directly linked to its ability to produce the (S)-enantiomer of the corresponding bromo-hydroxybutyrate with high stereospecificity. nih.gov In contrast, Phenylacetaldehyde Reductase (PAR) from Rhodococcus sp. ST-10 is an NADH-dependent enzyme. nih.govnih.gov While the precise stereochemical outcome for this compound with PAR is not reported, the inherent difference in cofactor binding sites between NADH and NADPH-dependent enzymes often leads to complementary stereoselectivities. Perturbing the cellular balance of NADH and NADPH can have significant effects on cell growth and metabolic pathways, indicating the distinct roles these cofactors play. nih.gov The choice between an NADH or NADPH-dependent reductase system is therefore a critical parameter in controlling the stereochemistry of the final product.
| Enzyme Source | Substrate (Analog) | Cofactor | Product Configuration | Enantiomeric Excess (e.e.) |
| Penicillium citrinum IFO4631 | Methyl 4-bromo-3-oxobutanoate | NADPH | (S) | 97.9% |
| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | NADPH | (S) | 51% |
| Rhodococcus sp. ST-10 (Engineered) | Ethyl 4-chloro-3-oxobutanoate | NADH | Not specified, but high optical purity | High |
Rational Design and Directed Evolution of Biocatalysts for Improved Stereocontrol
Rational design involves making specific changes to an enzyme's structure based on a detailed understanding of its active site and mechanism. Structure-guided evolution of a ketoreductase from Exiguobacterium sp. F42 for the asymmetric reduction of bulky α-amino β-keto esters has demonstrated the power of this approach, yielding mutants with excellent stereoselectivity (>99% dr, >99% de) and high conversion rates. rsc.org This strategy could be applied to a suitable ketoreductase to optimize its active site for the binding of this compound, thereby improving enantioselectivity.
Directed evolution, on the other hand, mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This involves creating large libraries of enzyme variants through random mutagenesis and screening them for improved performance. This approach has been successfully used to enhance the thermostability and activity of various enzymes. The development of improved Phenylacetaldehyde Reductase mutants for the conversion of halo-substituted keto esters is a prime example of the successful application of directed evolution. nih.govnih.gov By applying similar strategies, it is conceivable to evolve a ketoreductase that exhibits superior stereocontrol in the reduction of this compound.
Process Optimization for Industrial-Scale Biotransformations
The transition from a laboratory-scale biocatalytic reaction to a robust industrial process requires careful optimization of several parameters to ensure economic viability and sustainability.
A critical aspect of industrial biotransformations involving oxidoreductases is the efficient regeneration of the expensive nicotinamide cofactors (NADH or NADPH). nih.gov For large-scale production, an in-situ cofactor regeneration system is essential. This is often achieved by using a coupled-enzyme system or a whole-cell biocatalyst. For example, in the production of methyl (S)-4-bromo-3-hydroxybutyrate using the KER from Penicillium citrinum, a system employing E. coli cells co-expressing the KER and a glucose dehydrogenase was developed. nih.gov The glucose dehydrogenase oxidizes glucose, regenerating the NADPH consumed by the KER.
Furthermore, the stability and productivity of the biocatalyst can be enhanced by optimizing reaction conditions such as pH, temperature, and substrate concentration. The use of a two-phase system, such as a water/butyl acetate (B1210297) system, has been shown to be highly effective in overcoming substrate and product inhibition and instability issues in the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov In a scaled-up diphasic reaction, a high molar yield (95.4%) and an impressive NADPH turnover number (5,500 mol/mol) were achieved. nih.gov Similar strategies can be envisioned for the industrial-scale production of isopropyl 4-bromo-3-hydroxybutanoate, leading to a more efficient and cost-effective manufacturing process.
Thermostability and Activity Enhancement of Biocatalysts
The operational stability of biocatalysts, particularly their tolerance to elevated temperatures, is a crucial factor for the economic viability of any industrial-scale biocatalytic process. Higher temperatures can enhance substrate solubility, increase reaction rates, and reduce the risk of microbial contamination. However, enzymes are susceptible to thermal denaturation, which leads to a loss of catalytic activity. Therefore, significant research efforts have been directed towards enhancing the thermostability of reductases used for the synthesis of chiral halo-alcohols.
Directed evolution and protein engineering have proven to be highly effective strategies for improving the thermal resistance of ketoreductases. While specific data on the thermostabilization of enzymes for the reduction of this compound is not extensively available in public literature, valuable insights can be drawn from studies on analogous substrates, such as ethyl 4-chloro-3-oxobutanoate. For instance, a study on the carbonyl reductase ChKRED20 from Chryseobacterium sp. demonstrated a significant enhancement in thermostability through site-directed mutagenesis. nih.gov The wild-type enzyme exhibited a temperature optimum of 50°C and a half-life of only 11.9 minutes at 65°C. nih.gov Through a single round of error-prone PCR and the combination of beneficial mutations, a triple-mutant was generated. This engineered biocatalyst not only retained its activity at higher temperatures but also showed a 63% increase in activity at its new temperature optimum of 65°C. nih.gov Remarkably, the mutant maintained over 95% of its activity after a 15-day incubation period at this elevated temperature, a stark contrast to the rapid denaturation of the wild-type enzyme. nih.gov
These findings underscore the potential for dramatically improving the robustness of biocatalysts for the production of halogenated hydroxybutanoates. The principles of enhancing enzyme stability through amino acid substitutions that strengthen intramolecular interactions are broadly applicable. It is therefore highly probable that similar protein engineering approaches could yield reductases with enhanced thermostability for the specific conversion of this compound, leading to more efficient and cost-effective manufacturing processes.
Illustrative Data on Thermostability Enhancement of a Ketoreductase for a Similar Substrate
| Parameter | Wild-Type ChKRED20 | Thermostabilized Mutant |
| Temperature Optimum | 50°C | 65°C |
| Half-life at 65°C | 11.9 minutes | >15 days |
| Relative Activity at 65°C | Lower | 63% increase |
This table illustrates the impact of thermostability enhancement on a ketoreductase for a substrate analogous to this compound, based on published research. nih.gov
Reaction Medium and Substrate Concentration Effects
The choice of reaction medium and the concentration of the substrate are critical parameters that profoundly influence the efficiency and stereoselectivity of the biocatalytic reduction of this compound. The inherent instability of β-keto esters in aqueous environments, coupled with potential substrate and product inhibition of the biocatalyst, necessitates careful optimization of the reaction conditions.
A common strategy to overcome these challenges is the use of a biphasic system, where an organic solvent is introduced to the aqueous medium containing the biocatalyst. This approach can enhance the stability of the substrate by partitioning it into the organic phase, thereby reducing its concentration in the aqueous phase and minimizing enzyme inactivation. For the reduction of a similar substrate, ethyl 4-chloro-3-oxobutanoate, an n-butyl acetate-water diphasic system was shown to be highly effective. nih.gov This system not only stabilized the substrate but also alleviated enzyme inhibition, leading to a high molar yield of the corresponding chiral alcohol. nih.gov
The use of permeabilized yeast cells, such as from Saccharomyces cerevisiae, has also been explored to enhance the efficiency of the reduction of halo-substituted keto esters. nih.gov Permeabilization with agents like cetyltrimethylammonium bromide (CTAB) can increase the intracellular availability of cofactors like NAD(P)H, which are essential for the reductase activity. nih.gov In a two-phase system with optimized pH, temperature, and feeding rate, the use of permeabilized cells has been shown to result in high yields and excellent enantiomeric excess for the reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov It is reasonable to extrapolate that similar strategies would be beneficial for the biocatalytic reduction of this compound.
Illustrative Data on Reaction Condition Optimization for a Similar Substrate
| Reaction System | Substrate | Key Optimization | Result |
| n-Butyl Acetate-Water Diphasic System | Ethyl 4-chloro-3-oxobutanoate | Use of organic phase to stabilize substrate | High molar yield |
| Permeabilized Brewer's Yeast in a Two-Phase System | Ethyl 4-chloro-3-oxobutanoate | CTAB permeabilization, optimized pH, temperature, and feeding | 99.5% yield, 99% enantiomeric excess |
This table provides illustrative examples of how reaction medium and conditions can be optimized for the biocatalytic reduction of a substrate analogous to this compound, based on published research. nih.gov
Mechanistic Investigations and Advanced Spectroscopic Characterization
Elucidation of Reaction Mechanisms through Kinetic Studies and Isotope Effects
While specific kinetic studies on Isopropyl 4-bromo-3-oxobutanoate are not extensively documented in the literature, the mechanistic pathways can be inferred from studies on analogous α-halo ketones and β-keto esters. The principal reaction mechanism for α-halogenation of ketones and esters involves the formation of an enol or enolate intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org
Under acidic conditions, the reaction is catalyzed by the formation of an enol. Kinetic studies on the acid-catalyzed α-halogenation of ketones have shown that the rate of reaction is typically dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. libretexts.orglibretexts.org This indicates that the rate-determining step is the formation of the enol. A similar rate law would be expected for the bromination of isopropyl 3-oxobutanoate to form this compound.
Under basic conditions, the reaction proceeds through an enolate intermediate. The deprotonation at the α-carbon is the initial step, and for β-keto esters, the α-protons are particularly acidic due to the electron-withdrawing effects of both the ketone and ester carbonyl groups. masterorganicchemistry.com
Kinetic isotope effect (KIE) studies are powerful tools for probing reaction mechanisms. For reactions involving the cleavage of a C-H bond at the α-position in the rate-determining step, a primary kinetic isotope effect (kH/kD > 1) is expected. youtube.com For instance, studies on the formation of enolates have demonstrated primary kinetic isotope effects, confirming that the deprotonation of the α-carbon is indeed the rate-limiting step. acs.orgacs.org While no specific KIE studies on this compound have been reported, it is reasonable to predict that its reactions involving the α-proton would exhibit a significant KIE if this proton is removed in the rate-determining step.
In-depth Analysis of Reaction Intermediates and Transition States
The key reactive intermediates in the reactions of this compound are the enol and enolate forms. The enolate, being a resonance-stabilized anion, is a potent nucleophile that can react with various electrophiles. masterorganicchemistry.com The geometry and electronic structure of these intermediates dictate the regioselectivity and stereoselectivity of subsequent reactions.
Computational studies on the nucleophilic substitution reactions of α-haloketones have provided valuable insights into the transition states of these processes. up.ac.zaacs.org For a nucleophilic attack at the α-carbon of this compound, a transition state involving the simultaneous breaking of the C-Br bond and the formation of the new bond with the nucleophile would be expected for an SN2-type mechanism. The stereochemistry of the reaction is determined by the trajectory of the incoming nucleophile relative to the leaving bromide.
Dynamic kinetic resolution studies on related β-halo α-keto esters have highlighted the ability of these compounds to undergo epimerization at the α-carbon under certain reaction conditions, further emphasizing the importance of understanding the stability and reactivity of the enolate intermediate. nih.gov
Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the stereochemical and conformational analysis of this compound and its derivatives.
The stereochemistry of products resulting from reactions at the α-carbon can be determined using ¹H NMR spectroscopy. For example, in the diastereoselective reduction of α-substituted β-keto esters, the relative configuration of the resulting β-hydroxy esters can be assigned by analyzing the coupling constants and chemical shifts of the protons on the newly formed stereocenters. researchgate.net Similar principles can be applied to the reaction products of this compound.
Conformational analysis of acyclic systems like this compound can also be performed using NMR. researchgate.netauremn.org.brias.ac.inlibretexts.org The molecule can exist in various conformations due to rotation around the C-C single bonds. The preferred conformation is influenced by steric and electronic factors. Low-temperature NMR studies can help to "freeze out" individual conformers, allowing for the determination of their relative populations and the energy barriers to interconversion. Lanthanide shift reagents have also been employed to aid in the conformational analysis of similar α,β-unsaturated carbonyl compounds. acs.org
While a dedicated NMR study on this compound is not available, data for analogous compounds such as ethyl 4-bromo-3-oxobutanoate and methyl 4-bromo-3-oxobutanoate are present in spectral databases. nih.govnih.gov
Hypothetical ¹H NMR Data for this compound This table is a hypothetical representation based on known chemical shifts for similar structures.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH(CH₃)₂ | ~5.0 | septet | 1H |
| CH(CH ₃)₂ | ~1.3 | doublet | 6H |
| CH ₂Br | ~4.2 | singlet | 2H |
High-Resolution Mass Spectrometry for Product Confirmation
High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous confirmation of the elemental composition of reaction products. oup.comresearchgate.netrsc.orgnih.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
In the context of reactions involving this compound, HRMS would be used to confirm the identity of the products by matching the experimentally determined exact mass with the theoretically calculated mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be readily observable in the mass spectrum, providing further evidence for the presence of a bromine atom in the molecule or its fragments.
While specific HRMS data for this compound reaction products are not published, the technique is routinely applied in the analysis of halogenated organic compounds. oup.comresearchgate.netrsc.orgnih.gov
Expected HRMS Data for this compound This table is a theoretical calculation.
| Ion Formula | Calculated m/z |
|---|---|
| [C₇H₁₁⁷⁹BrO₃+H]⁺ | 222.9913 |
| [C₇H₁₁⁸¹BrO₃+H]⁺ | 224.9893 |
| [C₇H₁₁⁷⁹BrO₃+Na]⁺ | 244.9732 |
Computational Chemistry and Theoretical Investigations of Isopropyl 4 Bromo 3 Oxobutanoate Reactivity
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can elucidate key properties that govern a molecule's reactivity, such as the distribution of charges and the nature of its frontier molecular orbitals.
Detailed DFT calculations on molecules structurally similar to isopropyl 4-bromo-3-oxobutanoate, such as other β-keto esters, reveal the distribution of electron density across the molecule. osti.gov The carbonyl groups of the ketone and ester functionalities, along with the bromine atom, are electron-withdrawing, leading to a complex electronic landscape. The carbon atom alpha to both the carbonyl group and the bromine atom (C4) is particularly electrophilic, making it a prime target for nucleophilic attack. This inherent reactivity is a key feature of α-haloketones and is well-documented in computational studies of related systems. nih.gov
Table 1: Illustrative Calculated Electronic Properties of a Generic α-Bromo-β-keto Ester Fragment
| Atomic Center | Illustrative Mulliken Charge (a.u.) | Role in Reactivity |
| Carbonyl Carbon (Ketone) | +0.45 | Electrophilic center |
| Carbonyl Oxygen (Ketone) | -0.40 | Nucleophilic center, H-bond acceptor |
| α-Carbon (to Bromine) | +0.15 | Primary site for nucleophilic attack |
| Bromine | -0.10 | Leaving group, weak nucleophile |
| Carbonyl Carbon (Ester) | +0.50 | Electrophilic center |
| Carbonyl Oxygen (Ester) | -0.42 | Nucleophilic center, H-bond acceptor |
Note: These values are illustrative and represent typical charge distributions calculated for similar molecules using DFT methods. The actual values for this compound would require specific calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the region from which electrons are most likely to be donated, while the LUMO is the region most likely to accept electrons. In a molecule like this compound, the HOMO is typically located on the bromine and oxygen atoms, reflecting their lone pairs of electrons. The LUMO, conversely, is often centered on the antibonding σ* orbital of the C-Br bond and the π* orbitals of the carbonyl groups, indicating their susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Transition State Modeling and Reaction Pathway Prediction
A central application of computational chemistry is the elucidation of reaction mechanisms. By modeling the transition states—the highest energy points along a reaction coordinate—and calculating their energies, chemists can predict the feasibility and pathways of chemical reactions. For this compound, a key reaction is nucleophilic substitution at the α-carbon, displacing the bromide ion.
Computational studies on the nucleophilic substitution reactions of α-haloketones have provided detailed mechanistic insights. nih.gov These studies often employ DFT to map out the potential energy surface of the reaction. The calculations can distinguish between different possible mechanisms, such as a concerted (SN2) pathway or a stepwise pathway involving an intermediate. For a primary alkyl halide like the one in this compound, an SN2-like mechanism is generally expected.
The activation energy (the energy difference between the reactants and the transition state) is a critical parameter that determines the reaction rate. Theoretical calculations can provide estimates of these barriers. For instance, the reaction of an α-bromo ketone with a nucleophile like a phenolate (B1203915) or acetate (B1210297) ion has been modeled, revealing the energetic profiles of these transformations. nih.gov These models show how the nature of the nucleophile and the substituents on the ketone affect the activation energy.
Table 2: Illustrative Calculated Activation Energies for Nucleophilic Substitution on an α-Bromo Ketone
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) | Reaction Pathway |
| Methoxide | Gas Phase | ~15-20 | SN2-like |
| Acetate | Acetonitrile | ~20-25 | SN2-like |
| Thiolate | Water | ~12-18 | SN2-like |
Note: These are representative values from computational studies of similar α-bromo ketones and are intended for illustrative purposes. The actual activation energies for reactions of this compound would depend on the specific nucleophile and reaction conditions.
These theoretical models not only predict the most likely reaction pathway but also provide detailed geometric information about the transition state, such as the lengths of the forming and breaking bonds. This level of detail is often inaccessible through experimental means alone.
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions in Biocatalysis
The reactivity of this compound is not limited to traditional organic synthesis. In the field of biocatalysis, enzymes are used to perform chemical transformations with high selectivity and efficiency. Haloalkane dehalogenases, for example, are enzymes that can catalyze the cleavage of carbon-halogen bonds. chemspider.commodgraph.co.uk Computational methods such as molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how substrates like this compound interact with the active sites of these enzymes.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a larger molecule, typically a protein (the receptor). nih.gov For this compound, docking studies could be used to predict how it fits into the active site of a dehalogenase enzyme. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the enzyme-substrate complex.
Molecular dynamics simulations take this a step further by simulating the movement of atoms in the enzyme-substrate complex over time. chemspider.commodgraph.co.uk This provides a dynamic picture of the binding process and the catalytic mechanism. MD simulations can reveal how the enzyme's conformational changes facilitate the chemical reaction, for example, by positioning catalytic residues correctly or by stabilizing the transition state. In the context of a dehalogenase, MD simulations could track the nucleophilic attack on the α-carbon of the substrate and the subsequent departure of the bromide ion. chemspider.com
Table 3: Key Interactions in Enzyme-Substrate Binding of a Halogenated Ketone (Illustrative)
| Interacting Residue (Enzyme) | Substrate Moiety | Type of Interaction |
| Aspartate | α-Carbon | Nucleophilic attack |
| Tyrosine | Carbonyl Oxygen | Hydrogen bond |
| Tryptophan | Isopropyl group | Hydrophobic interaction |
| Arginine | Bromide ion (in transition state) | Electrostatic stabilization |
Note: This table provides an illustrative example of the types of interactions that might be observed in the active site of a dehalogenase enzyme with a substrate like this compound, based on general principles of enzyme catalysis.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
Computational chemistry is also a powerful tool for predicting spectroscopic properties, which can be used to aid in the experimental characterization of molecules. The most common spectroscopic techniques for organic molecules are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The chemical shifts observed in an NMR spectrum are highly sensitive to the electronic environment of the nuclei. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. modgraph.co.uk For this compound, such calculations could predict the chemical shifts for all the unique protons and carbons in the molecule. This information can be invaluable for assigning the peaks in an experimental spectrum and confirming the structure of the compound. While specific predictions for the isopropyl ester are not available, studies on similar esters and halogenated compounds demonstrate the reliability of these methods. modgraph.co.uk
Table 4: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Related Ester
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| O-CH₂-CH₃ | 4.20 | 4.15 |
| O-CH₂-CH₃ | 1.28 | 1.25 |
| CO-CH₂-CO | 3.60 | 3.55 |
| CH₂-Br | 3.90 | 3.85 |
Note: These are representative values for a similar ethyl ester, illustrating the typical accuracy of DFT-based NMR predictions. modgraph.co.uk The actual values for this compound would need to be calculated specifically.
Table 5: Illustrative Calculated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Ketone C=O | Stretch | ~1720 |
| Ester C=O | Stretch | ~1740 |
| C-Br | Stretch | ~650 |
| C-O (Ester) | Stretch | ~1200 |
Note: These are typical frequency ranges for these functional groups and would be refined by specific calculations for this compound.
Emerging Research Directions and Potential Future Applications of Isopropyl 4 Bromo 3 Oxobutanoate
Isopropyl 4-bromo-3-oxobutanoate is a bifunctional molecule featuring both a β-keto ester and an α-halo ketone moiety. This unique combination of reactive sites makes it a valuable and versatile building block in modern organic synthesis. Emerging research is focused on harnessing this dual reactivity through innovative catalytic methods, complex reaction sequences, and sustainable practices to access a wide array of valuable chemical structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
